N-(3-Nitropyridin-2-yl)nitramide
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Overview
Description
N-(3-Nitropyridin-2-yl)nitramide is a compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group attached to the pyridine ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitropyridin-2-yl)nitramide typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which yields the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to obtain 3-nitropyridine . Further nitration and subsequent reactions lead to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale nitration reactions under controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitropyridin-2-yl)nitramide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
N-(3-Nitropyridin-2-yl)nitramide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of high-energy-density materials and other complex organic compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Nitropyridin-2-yl)nitramide involves its interaction with molecular targets through its nitro group. The nitro group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution, reduction, and oxidation reactions, which can lead to the formation of different products with distinct properties .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A precursor in the synthesis of N-(3-Nitropyridin-2-yl)nitramide, with similar reactivity and applications.
4-Nitropyridine: Another nitropyridine derivative with different substitution patterns and reactivity.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar nitro group but different structural features and applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications and distinguishes it from other nitropyridine derivatives.
Properties
CAS No. |
6936-39-6 |
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Molecular Formula |
C5H4N4O4 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
N-(3-nitropyridin-2-yl)nitramide |
InChI |
InChI=1S/C5H4N4O4/c10-8(11)4-2-1-3-6-5(4)7-9(12)13/h1-3H,(H,6,7) |
InChI Key |
CANPIYIVNQXUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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